molecular formula C8H18O B075874 2,4-Dimethyl-3-hexanol CAS No. 13432-25-2

2,4-Dimethyl-3-hexanol

Cat. No.: B075874
CAS No.: 13432-25-2
M. Wt: 130.23 g/mol
InChI Key: UCRQJBCLZKHOGX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-hexanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of a hexane chain, which also has two methyl groups attached to the second and fourth carbon atoms. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3-hexanol can be synthesized through several methods, including:

    Grignard Reaction: One common method involves the reaction of 2,4-dimethyl-3-hexanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

    Reduction of Ketones: Another method involves the reduction of 2,4-dimethyl-3-hexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethyl-3-hexanone. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3-hexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dimethyl-3-hexanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

    Dehydration: When heated with strong acids like sulfuric acid (H2SO4), it can undergo dehydration to form alkenes.

    Substitution: It can react with hydrogen halides (HX) to form alkyl halides.

Common Reagents and Conditions:

    Oxidation: Chromic acid or potassium permanganate in acidic medium.

    Dehydration: Concentrated sulfuric acid at elevated temperatures.

    Substitution: Hydrogen halides like hydrogen chloride (HCl) or hydrogen bromide (HBr).

Major Products:

    Oxidation: 2,4-Dimethyl-3-hexanone.

    Dehydration: 2,4-Dimethyl-3-hexene.

    Substitution: 2,4-Dimethyl-3-chlorohexane or 2,4-dimethyl-3-bromohexane.

Scientific Research Applications

2,4-Dimethyl-3-hexanol has several applications in scientific research and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a solvent and reagent in biochemical assays.

    Medicine: It is explored for its potential use in pharmaceutical formulations.

    Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-hexanol involves its interaction with various molecular targets and pathways:

    Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, making it a versatile solvent and reagent.

    Oxidation-Reduction Reactions: It can undergo redox reactions, influencing various biochemical and industrial processes.

Comparison with Similar Compounds

2,4-Dimethyl-3-hexanol can be compared with other similar compounds, such as:

    2,4-Dimethyl-2-hexanol: Similar structure but with the hydroxyl group on the second carbon.

    3-Hexanol: Lacks the methyl groups on the second and fourth carbon atoms.

    2,3-Dimethyl-3-hexanol: Has methyl groups on the second and third carbon atoms.

Uniqueness: The unique positioning of the hydroxyl group and the two methyl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,4-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-7(4)8(9)6(2)3/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRQJBCLZKHOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880705
Record name 3-hexanol, 2,4-dimethyl-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13432-25-2
Record name 2,4-Dimethyl-3-hexanol
Source CAS Common Chemistry
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Record name 2,4-Dimethylhexan-3-ol
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Record name 2,4-Dimethyl-3-hexanol
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Record name 3-hexanol, 2,4-dimethyl-
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Record name 2,4-dimethylhexan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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